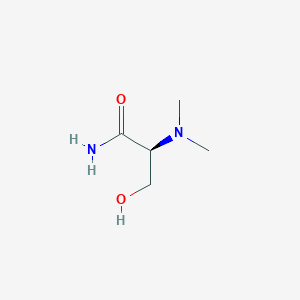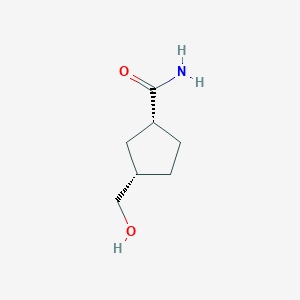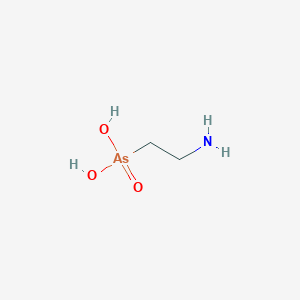
(2S)-2-(Dimethylamino)-3-hydroxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(Dimethylamino)-3-hydroxypropanamide, also known as DMHPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DMHPA is a chiral molecule with a molecular weight of 132.18 g/mol. It is a white or off-white crystalline powder that is soluble in water and organic solvents. In
Mechanism Of Action
The mechanism of action of (2S)-2-(Dimethylamino)-3-hydroxypropanamide is not fully understood. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which allows for the production of enantiomerically pure compounds. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been shown to act as a reagent in peptide synthesis, where it can be used to introduce a hydroxyl group into a peptide sequence.
Biochemical And Physiological Effects
(2S)-2-(Dimethylamino)-3-hydroxypropanamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that (2S)-2-(Dimethylamino)-3-hydroxypropanamide can act as a chiral auxiliary in asymmetric synthesis, which can produce enantiomerically pure compounds with potential biological activity.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its high purity and high yield synthesis method, its potential use in asymmetric synthesis to produce enantiomerically pure compounds, and its potential use as a building block for the synthesis of pharmaceuticals. The limitations of using (2S)-2-(Dimethylamino)-3-hydroxypropanamide in lab experiments include its limited studies on its biochemical and physiological effects and its potential toxicity.
Future Directions
For the use of (2S)-2-(Dimethylamino)-3-hydroxypropanamide in scientific research include its potential use in the synthesis of new pharmaceuticals and as a catalyst in organic reactions.
Synthesis Methods
(2S)-2-(Dimethylamino)-3-hydroxypropanamide can be synthesized through various methods, including the reaction of N,N-dimethylformamide (DMF) with glyoxylic acid, the reaction of DMF with hydroxylamine, and the reaction of DMF with nitrous acid. The most common method for synthesizing (2S)-2-(Dimethylamino)-3-hydroxypropanamide is the reaction of DMF with glyoxylic acid in the presence of a reducing agent such as sodium borohydride. This method yields a high purity and high yield of (2S)-2-(Dimethylamino)-3-hydroxypropanamide.
Scientific Research Applications
(2S)-2-(Dimethylamino)-3-hydroxypropanamide has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a reagent in peptide synthesis, and as a building block for the synthesis of pharmaceuticals. (2S)-2-(Dimethylamino)-3-hydroxypropanamide has also been used as a catalyst in organic reactions and as a ligand in coordination chemistry.
properties
CAS RN |
116853-49-7 |
|---|---|
Product Name |
(2S)-2-(Dimethylamino)-3-hydroxypropanamide |
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m0/s1 |
InChI Key |
VTXPZVSCKQOHJD-BYPYZUCNSA-N |
Isomeric SMILES |
CN(C)[C@@H](CO)C(=O)N |
SMILES |
CN(C)C(CO)C(=O)N |
Canonical SMILES |
CN(C)C(CO)C(=O)N |
synonyms |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)








![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)